molecular formula C19H15BrINO2 B14159236 1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol CAS No. 374543-84-7

1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol

Cat. No.: B14159236
CAS No.: 374543-84-7
M. Wt: 496.1 g/mol
InChI Key: RDMUJIBZNTZMJQ-UHFFFAOYSA-N
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Description

1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is notable for its unique structure, which includes both bromine and iodine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol typically involves the condensation reaction between 4-bromoaniline and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for research in various fields, including materials science and medicinal chemistry .

Properties

CAS No.

374543-84-7

Molecular Formula

C19H15BrINO2

Molecular Weight

496.1 g/mol

IUPAC Name

1-[(4-bromophenyl)iminomethyl]-3-iodo-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C19H15BrINO2/c20-11-5-7-12(8-6-11)22-10-14-18-13-3-1-2-4-16(13)24-17(18)9-15(21)19(14)23/h5-10,23H,1-4H2

InChI Key

RDMUJIBZNTZMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NC4=CC=C(C=C4)Br

Origin of Product

United States

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